(E)-3-(furan-2-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acrylamide

Physicochemical Properties Drug-likeness Lipophilicity

This rationally designed aminothiazole-acrylamide features an E-configured furan warhead and a unique 4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl scaffold that delivers bidentate hinge-binding selectivity unattainable with simpler 2-aminothiazole or benzyl-thiazole analogs. With lower predicted log P (~3.4) and higher TPSA (~108 Ų), it overcomes solubility-limited pharmacology common to lipophilic KPNB1 inhibitors. The extended para-phenyl spacer allows linker attachment for probe development (FITC/biotin), while the moderated electrophilicity (LUMO ~-1.8 eV) makes it an ideal reference for GSH reactivity and off-target safety profiling. Choose this compound to drive kinase selectivity panels, nuclear transport studies, and covalent inhibitor benchmarking with a single, well-characterized lead.

Molecular Formula C21H16N4O2S
Molecular Weight 388.45
CAS No. 1798401-55-4
Cat. No. B2665284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(furan-2-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acrylamide
CAS1798401-55-4
Molecular FormulaC21H16N4O2S
Molecular Weight388.45
Structural Identifiers
SMILESC1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CO4
InChIInChI=1S/C21H16N4O2S/c26-20(10-9-18-4-2-12-27-18)23-16-7-5-15(6-8-16)19-14-28-21(25-19)24-17-3-1-11-22-13-17/h1-14H,(H,23,26)(H,24,25)/b10-9+
InChIKeyGSWMOCCDQCGQCF-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(furan-2-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acrylamide (CAS 1798401-55-4): A Multi-Heterocyclic Acrylamide Conjugate


(E)-3-(furan-2-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acrylamide (CAS 1798401-55-4) is a synthetic small molecule that integrates a furan-acrylamide electrophilic warhead with a 4-(2-(pyridin-3-ylamino)thiazol-4-yl)aniline scaffold. The compound belongs to the aminothiazole-acrylamide class, which has been associated with anticancer activity through inhibition of the importin β1 (KPNB1) nuclear transport pathway and other kinase targets [1]. Its molecular formula is C21H16N4O2S, with a molecular weight of 388.45 g/mol, and the E-configuration of the acrylamide double bond is stereochemically defined [2]. Unlike simpler aminothiazole derivatives, this compound contains three distinct heterocycles—furan, thiazole, and pyridine—arranged around a central phenyl ring, creating a unique pharmacophoric pattern that cannot be replicated by single-heterocycle analogs.

Why (E)-3-(furan-2-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acrylamide Cannot Be Replaced by Generic Thiazole Analogs


Generic thiazole-acrylamide derivatives (e.g., (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide) lack the para-substituted aniline spacer and the pyridin-3-ylamino group that are present in this compound. The 4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl moiety provides a specific spatial orientation of the pyridine nitrogen that is capable of forming a bidentate hydrogen-bonding interaction with kinase hinge regions—an interaction geometry not achievable with 2-aminothiazole or benzyl-thiazole analogs [1]. Furthermore, the acrylamide group, when conjugated to the furan ring in the E-configuration, generates a Michael acceptor with distinct electrophilicity compared to saturated or differently substituted acrylamides, affecting both covalent binding kinetics and off-target reactivity [2]. These structural features collectively determine target engagement, selectivity, and pharmacokinetic behavior; therefore, substitution with a simpler analog lacking any of these motifs is expected to result in altered (and likely diminished) biological activity.

Quantitative Differentiation Evidence for (E)-3-(furan-2-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acrylamide


Physicochemical Property Differentiation vs. KPNB1-Targeted Aminothiazole Lead (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide

The target compound is differentiated from the reported KPNB1 inhibitor (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide (Compound 1, Kd ≈ 20 nM for KPNB1) by its larger molecular size and altered polarity profile [1]. Calculated using SwissADME, the target compound (MW 388.45 g/mol) has a molecular weight approximately 52 g/mol higher than Compound 1 (MW ~336 g/mol). The presence of the pyridin-3-ylamino group and the additional phenyl linker increases the topological polar surface area (TPSA) from ~80 Ų (Compound 1) to ~108 Ų for the target compound, while reducing the consensus log P from ~4.2 (Compound 1) to ~3.4 [2]. These differences shift the target compound closer to optimal oral drug-like space per Lipinski and Veber rules.

Physicochemical Properties Drug-likeness Lipophilicity

Hydrogen-Bond Donor/Acceptor Capacity Differentiation vs. Benzyl-Thiazole Analogs

The target compound possesses three hydrogen-bond donors (two amide NH and one thiazole-linked NH) and six hydrogen-bond acceptors (furan O, amide C=O, thiazole N, pyridine N, and two aromatic N), compared to two donors and four acceptors for the benzyl-thiazole analog Compound 1 [1]. The additional pyridin-3-ylamino group introduces a second NH donor and a pyridine N acceptor that are geometrically positioned to form a bidentate hinge-binding motif (donor–acceptor–donor) commonly exploited in ATP-competitive kinase inhibitors [2]. This increased H-bond capacity enables more specific recognition of kinase active sites that feature a complementary hydrogen-bonding pattern, potentially translating to improved selectivity over targets that accommodate only a single H-bond interaction.

Hinge Binding Kinase Selectivity Hydrogen Bonding

Electrophilic Warhead Reactivity Differentiation: Furan-Conjugated vs. Phenyl-Conjugated Acrylamides

The (E)-3-(furan-2-yl)acrylamide warhead present in the target compound exhibits distinct electrophilic character compared to phenylacrylamide or unsubstituted acrylamide warheads. The electron-rich furan ring donates electron density into the α,β-unsaturated carbonyl system, moderately reducing the electrophilicity of the β-carbon (estimated LUMO energy ~−1.8 eV for furan-acrylamide vs. ~−2.1 eV for phenyl-acrylamide) [1]. This reduced intrinsic reactivity is associated with lower non-specific thiol reactivity while preserving sufficient electrophilicity for targeted covalent modification of cysteine residues in appropriately oriented protein binding pockets [2]. In contrast, the benzyl-thiazole analog Compound 1 features the same furan-acrylamide warhead but lacks the extended aniline spacer, which alters the trajectory and depth of the warhead penetration into the target protein's catalytic site.

Covalent Inhibitors Michael Acceptors Electrophilicity

Recommended Application Scenarios for (E)-3-(furan-2-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acrylamide Based on Differential Evidence


Lead Optimization for KPNB1-Targeted Anticancer Agents Requiring Improved Physicochemical Profiles

The lower predicted lipophilicity (consensus log P ~3.4) and higher TPSA (~108 Ų) compared to the benzyl-thiazole KPNB1 inhibitor (Compound 1) make this compound a suitable advanced lead for programs aiming to improve aqueous solubility and reduce off-target binding while maintaining the furan-acrylamide warhead necessary for covalent target engagement [1][2]. Researchers selecting this compound over Compound 1 can potentially bypass the solubility-limited pharmacology often encountered with highly lipophilic aminothiazole leads.

Kinase Selectivity Profiling Leveraging the Pyridin-3-ylamino-Thiazole Hinge-Binding Motif

The pyridin-3-ylamino-thiazole moiety functions as a bidentate hinge-binding motif capable of discriminating among kinases with different gatekeeper residues and hinge-region geometries [1]. This compound is recommended for use in kinome-wide selectivity panels (e.g., DiscoverX KINOMEscan) to identify kinase targets that preferentially accommodate the 3-pyridyl orientation, enabling rational design of selective inhibitors for kinases where isomeric 2-pyridyl or 4-pyridyl analogs fail to achieve adequate selectivity [2].

Chemical Probe Development for Importin β1 (KPNB1) Nuclear Transport Pathway Studies

Given the established activity of structurally related aminothiazole acrylamides against KPNB1 [1], this compound can serve as a scaffold for developing fluorescent or biotinylated probes to study nuclear transport dynamics. The extended para-phenyl spacer provides a vector for linker attachment without disrupting the core pharmacophore, enabling the synthesis of tool compounds (e.g., FITC-labeled or desthiobiotin-labeled derivatives) for competitive binding assays and cellular target engagement studies.

Covalent Inhibitor Safety Assessment: Reduced Off-Target Reactivity Screening

The furan-conjugated acrylamide warhead exhibits moderately reduced electrophilicity (estimated LUMO ~−1.8 eV) relative to phenylacrylamides [1]. This compound is therefore a suitable reference standard for developing in vitro GSH reactivity assays and cellular off-target labeling protocols aimed at quantifying the safety margin of covalent inhibitors. Its intermediate reactivity profile allows benchmarking of newer warheads designed to balance potency with minimized idiosyncratic toxicity risk [2].

Quote Request

Request a Quote for (E)-3-(furan-2-yl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.